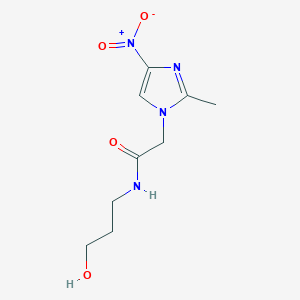
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
説明
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, commonly known as HPMNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPMNI is a nitroimidazole derivative that has been shown to possess potent radiosensitizing properties, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of HPMNI involves the reduction of the nitro group to a nitroso intermediate in the presence of low oxygen tension. The resulting nitroso intermediate reacts with DNA, causing DNA damage and sensitizing cancer cells to radiation therapy. HPMNI has also been shown to inhibit the repair of DNA damage, further enhancing its radiosensitizing properties.
Biochemical and Physiological Effects:
HPMNI has been shown to selectively accumulate in hypoxic regions of tumors, making it a potential imaging agent for hypoxia. HPMNI has also been shown to induce apoptosis in cancer cells, leading to cell death. HPMNI has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of HPMNI for lab experiments include its potent radiosensitizing properties, selective accumulation in hypoxic regions of tumors, and minimal toxicity in normal tissues. The limitations of HPMNI include its potential for off-target effects and the need for further optimization of its synthesis for large-scale production.
将来の方向性
For the study of HPMNI include the optimization of its synthesis for large-scale production, the investigation of its potential for combination therapy with other cancer treatments, and the development of imaging agents based on its selective accumulation in hypoxic regions of tumors. Further research is needed to fully understand the potential of HPMNI for cancer therapy and imaging.
科学的研究の応用
HPMNI has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapy. HPMNI has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. HPMNI has also been investigated for its potential use in hypoxia imaging, as it has been shown to selectively accumulate in hypoxic regions of tumors.
特性
IUPAC Name |
N-(3-hydroxypropyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-7-11-8(13(16)17)5-12(7)6-9(15)10-3-2-4-14/h5,14H,2-4,6H2,1H3,(H,10,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMXVZVOFOCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-bromo-4-ethoxy-5-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291506.png)
![2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4291514.png)

amino]-N-(2,6-dimethylphenyl)-4-methylcyclohexanecarboxamide](/img/structure/B4291517.png)
![(3-methoxyphenyl){1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B4291521.png)
![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)
![2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B4291554.png)
![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)



![1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)